(R,S)-hydroxy Ramelteon Metabolite M-II is a significant metabolite of Ramelteon, a selective melatonin receptor agonist used primarily for the treatment of insomnia. This compound is characterized by its mixed isomer configuration and is known for its pharmacological activity, which is essential in understanding the therapeutic effects of its parent compound. The chemical structure of (R,S)-hydroxy Ramelteon Metabolite M-II is defined by its molecular formula and a molecular weight of approximately 275.34 g/mol. It is classified under the category of organic compounds known as indanes, specifically belonging to the subclass of benzenoids.
The primary source of (R,S)-hydroxy Ramelteon Metabolite M-II is the metabolism of Ramelteon in humans. Upon administration, Ramelteon undergoes biotransformation primarily through cytochrome P450 enzymes, resulting in the formation of this metabolite, which exhibits a longer half-life compared to its parent compound .
The synthesis of (R,S)-hydroxy Ramelteon Metabolite M-II typically involves metabolic pathways facilitated by cytochrome P450 enzymes. These enzymes catalyze hydroxylation reactions that convert Ramelteon into its active metabolite. The specific pathways include:
While detailed synthetic methodologies for laboratory production are not extensively documented, the metabolic processes can be mimicked using recombinant enzyme systems or chemical synthesis techniques involving hydroxylating agents.
The molecular structure of (R,S)-hydroxy Ramelteon Metabolite M-II can be depicted as follows:
(R,S)-hydroxy Ramelteon Metabolite M-II participates in several chemical reactions that are crucial for its pharmacological activity:
These reactions are primarily mediated by cytochrome P450 enzymes, which play a significant role in drug metabolism and pharmacokinetics.
The mechanism of action of (R,S)-hydroxy Ramelteon Metabolite M-II involves:
(R,S)-hydroxy Ramelteon Metabolite M-II has several scientific applications:
The biotransformation of ramelteon to its major metabolite (R,S)-hydroxy ramelteon Metabolite M-II (chemical name: 2-Hydroxy-N-[2-[(8S)-1,6,7,8-tetrahydro-2H-cyclopenta[e]benzofuran-8-yl]ethyl]-propanamide) is primarily mediated by hepatic cytochrome P450 (CYP) enzymes. CYP1A2 accounts for >90% of the initial hydroxylation, catalyzing the stereoselective oxidation at the C2 position of the indane ring to form the racemic M-II metabolite [5] [7] [9]. Minor contributions arise from CYP2C subfamily isoforms (CYP2C19 > CYP2C9) and CYP3A4, collectively responsible for <10% of total clearance [7] [9].
Table 1: Kinetic Parameters of Ramelteon Metabolism by Human CYP Isoforms
CYP Isoform | Km (μM) | Vmax (pmol/min/pmol CYP) | Intrinsic Clearance (μL/min/pmol) |
---|---|---|---|
CYP1A2 | 12.3 ± 1.8 | 8.7 ± 0.9 | 0.71 |
CYP2C19 | 45.6 ± 6.2 | 2.1 ± 0.3 | 0.046 |
CYP3A4 | 89.4 ± 11.5 | 1.8 ± 0.2 | 0.020 |
Fluvoxamine (a potent CYP1A2 inhibitor) reduces ramelteon clearance by 190-fold, confirming CYP1A2 dominance [9] [10]. Inducibility by aryl hydrocarbon receptor agonists (e.g., omeprazole) further underscores CYP1A2's role [5].
M-II exists as a racemic mixture of R and S enantiomers at the C2 hydroxy position due to non-stereoselective oxidation by CYP1A2 [1] [7]. The S-enantiomer exhibits 3.2-fold higher binding affinity for melatonin receptor type 1 (MT₁) compared to the R-enantiomer (Ki = 114 pM vs. 366 pM) [6]. Despite this, clinical preparations contain both isomers due to rapid chiral interconversion in vivo via ketone intermediates [7].
Table 2: Pharmacological Properties of M-II Enantiomers
Parameter | S-Enantiomer | R-Enantiomer |
---|---|---|
MT₁ Receptor IC₅₀ | 208 pM | 1,470 pM |
MT₂ Receptor IC₅₀ | 566 pM | 3,890 pM |
Plasma Half-life | 2.9 hours | 2.7 hours |
Plasma Protein Binding | 82% | 79% |
Functional assays reveal the S-enantiomer is 7-fold more potent at MT₁ receptors in inhibiting forskolin-stimulated cAMP production, contributing disproportionately to ramelteon's sleep-promoting effects [6] [10].
Following Phase I hydroxylation, M-II undergoes extensive glucuronidation by uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes, primarily UGT1A1, UGT1A9, and UGT2B7 [4] [7]. The glucuronide conjugate (M-II-Glu) accounts for 70–80% of urinary metabolites, while unconjugated M-II represents <0.1% of excreted material [7] [9].
Elimination kinetics exhibit dose-dependent characteristics:
Renal excretion dominates elimination, with 84% of radiolabeled dose recovered in urine (primarily as M-II-Glu) and 4% in feces [9]. Enterohepatic recirculation is negligible due to high hydrophilicity of conjugated metabolites [7].
Significant interspecies differences exist in M-II formation kinetics:
Table 3: Comparative Metabolism Across Species
Species | Primary CYP Isoform | M-II Formation Rate (nmol/min/mg) | Relative Bioactivation Efficiency |
---|---|---|---|
Human | CYP1A2 | 4.2 ± 0.5 | 1.0 (Reference) |
Rat | CYP1A2 | 9.8 ± 1.2 | 2.3 |
Pig | CYP3A4 | 1.1 ± 0.3 | 0.26 |
Mouse | CYP1A1 | 0.7 ± 0.1 | 0.17 |
This variability complicates toxicology extrapolations: Rodent models overpredict M-II clearance while underpredicting systemic exposure compared to humans [5] [8]. Species-specific CYP1A induction thresholds further limit cross-species correlations in chronic toxicity studies [8].
CAS No.: 11033-22-0
CAS No.: 82469-79-2
CAS No.: 32986-79-1
CAS No.:
CAS No.: 91698-30-5